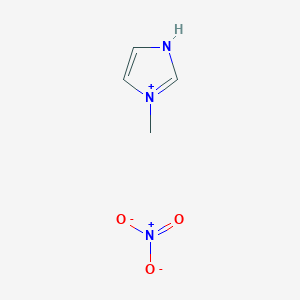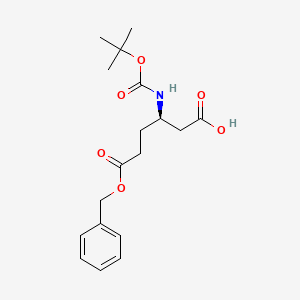
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid (2MTPTBA) is an organic boronic acid derivative that has been studied for its potential applications in a variety of scientific fields, including catalysis, materials science, and biochemistry. It is a versatile compound that has been used as a reagent for various organic transformations, and has been studied for its potential applications in medicinal chemistry and drug discovery.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, and has been studied for its potential applications in catalysis, materials science, and biochemistry. In catalysis, this compound has been used as a catalyst in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In materials science, it has been used as a reagent in the synthesis of polymers and other materials. In biochemistry, this compound has been studied for its potential applications in medicinal chemistry and drug discovery.
Wirkmechanismus
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is an organic boronic acid derivative that acts as a Lewis acid. It has been shown to form boron-oxygen bonds with a variety of molecules, including amines, alcohols, carboxylic acids, and other organic compounds. The formation of these boron-oxygen bonds allows this compound to act as a catalyst in the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound has not been studied extensively for its potential biochemical and physiological effects. However, it has been shown to form boron-oxygen bonds with a variety of molecules, which could potentially lead to the formation of bioactive compounds. Furthermore, it has been shown to be non-toxic, and has not been associated with any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a number of advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent for various organic transformations, and has been shown to be non-toxic. Furthermore, it is relatively inexpensive and can be easily synthesized using a variety of methods. However, this compound also has some limitations for use in laboratory experiments. It is a relatively unstable compound, and is sensitive to light and air. Furthermore, it has a low solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of potential applications in scientific research and has been studied for its potential applications in catalysis, materials science, and biochemistry. In the future, it could be used as a catalyst in the synthesis of a variety of organic compounds, such as amines, alcohols, carboxylic acids, and other organic compounds. Furthermore, it could be used as a reagent in the synthesis of polymers and other materials. Additionally, it could be studied further for its potential applications in medicinal chemistry and drug discovery. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
Synthesemethoden
2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid can be synthesized through a number of methods, including a direct condensation of 2-methylpiperidine-1-thiol with boronic acid, a modified reductive amination of 2-methylpiperidine-1-thiol with boronic acid, and a one-pot reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base. The direct condensation method is the simplest and most commonly used synthesis route, and involves the reaction of 2-methylpiperidine-1-thiol and boronic acid in the presence of an acid catalyst. The modified reductive amination method involves the reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base and a reducing agent, such as sodium cyanoborohydride. The one-pot method is the most efficient synthesis route, and involves the reaction of 2-methylpiperidine-1-thiol with boronic acid in the presence of a base and a catalyst, such as palladium chloride.
Eigenschaften
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJWOQYAOPHKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCCCC2C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-ylacetate](/img/structure/B6416231.png)







![4-[6-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-1-yn-1-yl]benzaldehyde](/img/structure/B6416279.png)



